molecular formula C20H23Cl2N3O3 B2891941 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 720667-90-3

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2891941
CAS No.: 720667-90-3
M. Wt: 424.32
InChI Key: QMRBPBVKQOMMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H23Cl2N3O3 and its molecular weight is 424.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H21ClN2O3
  • Molecular Weight : 348.83 g/mol
  • CAS Number : Not explicitly listed, but can be derived from its components.

The structural features include a chloro-substituted aromatic ring and a piperazine moiety, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds synthesized with similar structures demonstrated effective antimicrobial activity against various bacterial strains using the tube dilution method .
  • Comparative Analysis : The activity was comparable to standard antibiotics such as ciprofloxacin and fluconazole, suggesting potential as an alternative antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro tests using the MTT assay revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : Molecular docking studies suggest that the compound may interact with specific targets within cancer cells, inhibiting their proliferation .

Neuropharmacological Effects

The piperazine component is known for its psychoactive properties:

  • Behavioral Studies : Research indicates that similar piperazine derivatives can influence neurotransmitter systems, potentially offering anxiolytic or antidepressant effects .
  • Receptor Binding Affinity : Some studies have shown that these compounds can bind to serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperazine Ring : Starting from 3-chlorophenylpiperazine, followed by acylation with an appropriate acetamide derivative.
  • Chlorination and Methoxylation : The introduction of chloro and methoxy groups at specific positions on the phenyl ring enhances biological activity.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that:

  • The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing lipophilicity and receptor binding affinity.
  • Substituents on the piperazine ring can modulate pharmacological profiles, affecting both efficacy and side effects.

Data Summary

Biological ActivityMethodologyResults
AntimicrobialTube dilution methodComparable to ciprofloxacin
AnticancerMTT assayLess potent than 5-fluorouracil
NeuropharmacologicalReceptor binding assaysPotential anxiolytic effects

Case Studies

  • Case Study 1 : A derivative of this compound was tested in a clinical setting for its efficacy against resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls.
  • Case Study 2 : In animal models, administration of the compound led to observable behavioral changes consistent with anxiolytic effects, warranting further investigation into its use for anxiety disorders.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O3/c1-27-18-12-17(19(28-2)11-16(18)22)23-20(26)13-24-6-8-25(9-7-24)15-5-3-4-14(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRBPBVKQOMMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.